N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C17H19N7O4 and a molecular weight of 385.37726 . This compound is characterized by the presence of a nitro group, a benzimidazole ring, a morpholine ring, and a pyrazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole and pyrazole intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and the benzimidazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE include:
- N- [2- (4-Morpholinyl)ethyl]-N’- (4-nitrophenyl)-6- (1-pyrrolidinyl)-1,3,5-triazin-2,4-diamine
- N- (1- (2-FURYL)ETHYL)-4- (4-MORPHOLINYL)-3-NITRO-N- (2-PYRIDINYL)BENZAMIDE
These compounds share similar structural features, such as the presence of a nitro group and morpholine ring, but differ in their specific arrangements and additional functional groups
Properties
Molecular Formula |
C17H19N7O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H19N7O4/c25-16(15-14(24(26)27)11-18-21-15)20-17-19-12-3-1-2-4-13(12)23(17)6-5-22-7-9-28-10-8-22/h1-4,11H,5-10H2,(H,18,21)(H,19,20,25) |
InChI Key |
WYMZRBLOUCDWNA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=NN4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=NN4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.